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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data analysis of

2-Morpholinoisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry

and drug development. Due to the limited availability of published experimental spectra for this

specific molecule, this document presents a detailed analysis based on predicted

spectroscopic data, supported by the known spectral characteristics of its constituent functional

groups: a morpholine ring, a pyridine ring, and a carboxylic acid. This guide includes predicted

data for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear

Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

spectroscopy, alongside the reported mass spectrometry data. Detailed, generalized

experimental protocols for acquiring such data are provided to aid researchers in their

laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of a synthesized

organic compound like 2-Morpholinoisonicotinic acid is visualized using a DOT language

diagram. This document is intended to serve as a valuable resource for the characterization

and analysis of 2-Morpholinoisonicotinic acid and related compounds.

Introduction
2-Morpholinoisonicotinic acid, with the chemical formula C₁₀H₁₂N₂O₃ and a molecular

weight of 208.21 g/mol , is a derivative of isonicotinic acid. Its structure, featuring a morpholine

moiety attached to a pyridine carboxylic acid backbone, suggests potential applications in
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medicinal chemistry, as both morpholine and pyridine derivatives are common scaffolds in drug

discovery. Accurate and thorough spectroscopic analysis is paramount for the unequivocal

identification and characterization of this and other novel compounds. This guide outlines the

expected spectroscopic profile of 2-Morpholinoisonicotinic acid and provides the necessary

protocols for its experimental verification.

Spectroscopic Data
The following tables summarize the predicted and reported spectroscopic data for 2-
Morpholinoisonicotinic acid.

Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight of a

compound. For 2-Morpholinoisonicotinic acid, electrospray ionization (ESI) in positive ion

mode is a suitable method.

Technique Parameter Value Reference

ESI-MS [M+H]⁺ 208.1 m/z

Predicted FT-IR Spectral Data
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the

various functional groups present in the molecule.

Functional Group Vibrational Mode
**Predicted Wavenumber
(cm⁻¹) **

Carboxylic Acid O-H stretch 3300-2500 (broad)

Carboxylic Acid C=O stretch 1730-1700

Aromatic Ring C=C & C=N stretches 1600-1450

Morpholine C-H stretches 2950-2850

Morpholine C-O-C stretch 1150-1085

Pyridine Ring C-H out-of-plane bending 900-675
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Predicted UV-Visible Spectral Data
The UV-Vis spectrum in a polar solvent like ethanol or methanol is expected to exhibit

absorption bands characteristic of the substituted pyridine ring system. Isonicotinic acid itself

shows absorption maxima around 214 nm and 264 nm. The presence of the morpholino group

may cause a slight shift in these absorptions.

Solvent Predicted λmax (nm) Associated Transition

Ethanol ~220-230 π → π

Ethanol ~270-280 π → π / n → π*

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the different types of protons and their

connectivity in the molecule. The chemical shifts are predicted for a standard solvent like

DMSO-d₆.

Proton Type
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
12.0 - 13.0 singlet (broad) 1H

Pyridine Ring (-CH=) 8.5 - 8.7 doublet 1H

Pyridine Ring (-CH=) 7.8 - 8.0 doublet 1H

Pyridine Ring (-CH=) 7.0 - 7.2 singlet 1H

Morpholine (-O-CH₂-) 3.6 - 3.8 triplet 4H

Morpholine (-N-CH₂-) 3.4 - 3.6 triplet 4H

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will indicate the number of distinct carbon environments in the

molecule.
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Carbon Type Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (-COOH) 165 - 170

Pyridine Ring (C-COOH) 145 - 150

Pyridine Ring (C-N) 155 - 160

Pyridine Ring (-CH=) 148 - 152

Pyridine Ring (-CH=) 120 - 125

Pyridine Ring (-CH=) 110 - 115

Morpholine (-O-CH₂-) 65 - 70

Morpholine (-N-CH₂-) 45 - 50

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 2-
Morpholinoisonicotinic acid.

Mass Spectrometry (Electrospray Ionization)
Sample Preparation: Dissolve approximately 1 mg of 2-Morpholinoisonicotinic acid in 1

mL of a suitable solvent such as methanol or acetonitrile. The solution should be sonicated

for a few minutes to ensure complete dissolution.

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an

electrospray ionization (ESI) source.

Methodology:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Operate the ESI source in positive ion mode.

Set the capillary voltage to approximately 3-4 kV.
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Maintain the drying gas (nitrogen) flow rate at 5-10 L/min and the gas temperature at 250-

350 °C.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

recommended for its simplicity and minimal sample preparation. Place a small amount of the

solid sample directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR

accessory.

Methodology:

Record a background spectrum of the clean, empty ATR crystal.

Place the solid sample on the ATR crystal and apply pressure using the anvil to ensure

good contact.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of 2-Morpholinoisonicotinic acid in a UV-

grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From

this stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1-

1.0 AU.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Methodology:
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Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Record the absorbance spectrum over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Morpholinoisonicotinic acid in approximately

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the

solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology for ¹H NMR:

Tune and shim the probe for the specific sample.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Typically, 8 to 16 scans are sufficient.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Methodology for ¹³C NMR:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized organic compound like 2-Morpholinoisonicotinic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of 2-Morpholinoisonicotinic Acid

Purification (e.g., Recrystallization, Chromatography)

Mass Spectrometry (ESI-MS)
Determine Molecular Weight

FT-IR Spectroscopy
Identify Functional Groups

NMR Spectroscopy (1H, 13C)
Elucidate Molecular Structure

UV-Vis Spectroscopy
Analyze Electronic Transitions

Data Analysis & Structural Confirmation

Technical Guide / Whitepaper

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 2-Morpholinoisonicotinic acid. While the presented FT-IR, UV-Vis, and NMR

data are based on predictions from known chemical principles, they offer a robust framework

for researchers to interpret experimentally obtained spectra. The provided mass spectrometry
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data serves as a key identifier for the molecule. The detailed experimental protocols are

designed to be broadly applicable for the analysis of this and similar organic compounds. It is

the hope that this guide will facilitate further research and development involving 2-
Morpholinoisonicotinic acid by providing a clear and comprehensive reference for its

spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-Morpholinoisonicotinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272031#spectroscopic-data-analysis-of-2-
morpholinoisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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